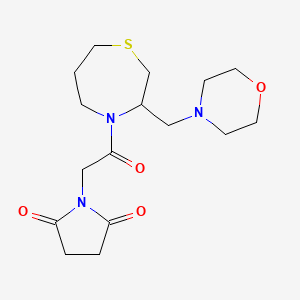
1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It seems to be related to the class of compounds known as pyrrolidinones .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, UV–Visible Techniques, and Mass Spectrometry . The crystal structure of similar compounds has also been determined .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is part of a broader category of substances involved in chemical reactions that lead to the formation of various structurally novel compounds. For instance, research has shown that compounds treated with cyclic secondary amines, such as morpholine, under specific conditions can lead to the cyclization and formation of stable heterocyclic compounds. These processes are crucial for synthesizing new molecules with potential applications in medicinal chemistry and materials science (Šafár̆ et al., 2000). Additionally, the synthesis of N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs has been explored for their anticonvulsant properties, highlighting the compound's relevance in pharmaceutical research (Rybka et al., 2017).
Potential Biological Activities
The compound's framework has been investigated for its anticonvulsant and antinociceptive activities. For example, derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their potential as anticonvulsant agents, with some compounds displaying promising results in various models of seizures (Rybka et al., 2017). This area of research is crucial for developing new therapeutic agents for epilepsy and pain management.
Applications in Materials Science and Catalysis
The structural versatility of the compound allows for its application in materials science and catalysis. For instance, the synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones through asymmetric 1,3-dipolar cycloaddition demonstrates the compound's utility in creating materials with novel properties (Yang et al., 2015). Such materials could have applications ranging from catalysis to the development of new functional materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The primary targets of 1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione are voltage-gated sodium and calcium channels as well as GABA transporters . These targets play a crucial role in the transmission of nerve impulses in the body.
Mode of Action
This compound interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, leading to changes in the electrical activity of the neurons.
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the transmission of nerve impulses. By inhibiting the voltage-gated sodium and calcium channels, it disrupts the normal depolarization and repolarization processes that occur during the transmission of nerve impulses . This can lead to downstream effects such as changes in the excitability of neurons and alterations in neurotransmitter release.
Result of Action
The molecular and cellular effects of this compound’s action include changes in neuronal excitability and alterations in neurotransmitter release. These changes can have various effects depending on the specific neurons and circuits involved .
Propiedades
IUPAC Name |
1-[2-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c20-14-2-3-15(21)19(14)11-16(22)18-4-1-9-24-12-13(18)10-17-5-7-23-8-6-17/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBBIQFYRPYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
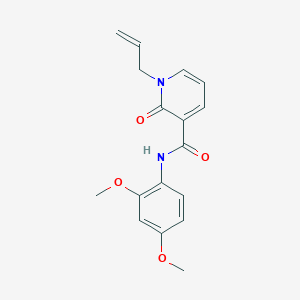
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2716787.png)
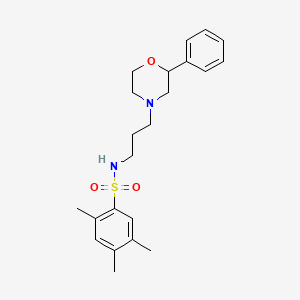
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2716790.png)
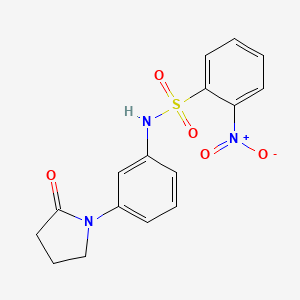
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2716793.png)
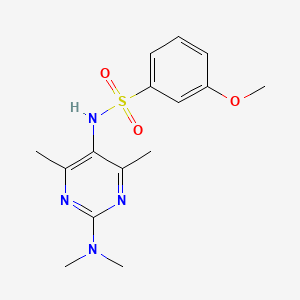



![methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2716801.png)
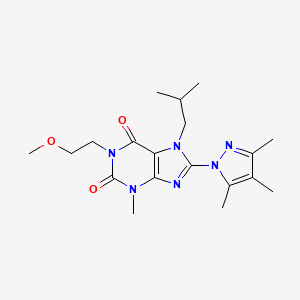

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)
